6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process starts with the preparation of the core pyrazole structure, followed by the introduction of the furan and fluorophenyl groups. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL (2-METHYLPHENYL)METHANONE
- 5-(3-AMINO-2-METHYLPHENYL)-2-FURYL METHANOL
- 5-(2,4-DICHLOROPHENYL)-2-FURYL METHANOL
Uniqueness
What sets 6-AMINO-3-(4-FLUOROPHENYL)-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE apart from similar compounds is its unique combination of functional groups. The presence of the fluorophenyl and furan groups, along with the cyanide moiety, provides a distinct reactivity profile and potential for diverse applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13FN4O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H13FN4O2/c1-9-2-7-13(24-9)14-12(8-20)17(21)25-18-15(14)16(22-23-18)10-3-5-11(19)6-4-10/h2-7,14H,21H2,1H3,(H,22,23) |
InChI Key |
SRANNWQNLBONBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N |
Origin of Product |
United States |
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